Crystal Engineering: Rigid Hydrogen-Bonding Architecture Versus Halide Salt Topologies
The benzene-1,4-diammonium dication engages both sulfonate oxygen atoms as acceptors in strong N—H···O hydrogen bonds. In the crystal structure of the closely analogous N,N′-diphenyl-1,4-phenylenediammonium bis(p-toluenesulfonate), these N—H···O interactions define an intercalated layer architecture with the cation sandwiched between two centrosymmetrically related anions [1]. This contrasts with benzene-1,4-diammonium chloride (CAS 624-18-0), where the smaller halide anion yields a denser, less directionally defined packing . No rotatable bonds exist between the diammonium and sulfonate moieties in the target compound, conferring a rigid hydrogen-bond geometry that is not replicated by halide salts .
| Evidence Dimension | Hydrogen-bond dimensionality and anion-directed crystal packing |
|---|---|
| Target Compound Data | Pre-organized 2D hydrogen-bonded layer via two centrosymmetric N—H···O(sulfonate) contacts per cation; zero torsional degrees of freedom between ionic groups (computed). |
| Comparator Or Baseline | Benzene-1,4-diammonium chloride: linear halide bridges yield 1D chain motifs; multiple torsional degrees of freedom possible. |
| Quantified Difference | Change from 2D sulfonate-bridged layer to 1D halide-bridged chain architecture (qualitative structural class difference). |
| Conditions | Single-crystal X-ray diffraction analysis at ambient temperature. |
Why This Matters
For crystal engineering applications requiring predictable layer spacing and hydrogen-bond directionality, the tosylate salt offers a structurally defined network that halide salts cannot provide, reducing trial-and-error in co-crystal design.
- [1] IUCr (2002). A comparative study of intermolecular interactions in the crystal structures of phenyl/phenyl end-capped oligoanilines. Acta Crystallographica Section B, 58(3), 478–488. View Source
